2-Azaspiro[3.3]heptane-6-carboxylic acid hydrochloride (CAS 1172252-57-1) is a highly rigid, bifunctional spirocyclic building block widely procured as a bioisostere for piperidine-4-carboxylic acid (isonipecotic acid) and para-substituted benzenes . Featuring a secondary amine and a carboxylic acid at opposite ends of a spiro[3.3]heptane core, it provides a linear 180° exit vector combined with a 90° orthogonal twist between its two cyclobutane rings. Supplied as a stable hydrochloride salt, this compound offers high aqueous solubility, a high fraction of sp3 carbons (Fsp3), and reliable stoichiometry for parallel synthesis and lead optimization workflows. It is primarily selected by medicinal chemists and material scientists to improve the metabolic stability and three-dimensional character of flat or metabolically vulnerable molecular scaffolds [1].
Procuring generic 1,4-piperidines or para-aminobenzoic acids as substitutes for this spirocycle fundamentally compromises both metabolic stability and spatial geometry. Piperidine rings possess easily oxidizable alpha-protons that serve as primary sites for cytochrome P450-mediated clearance, leading to short in vivo half-lives [1]. Furthermore, flat aromatic substitutes lack the 3D complexity (low Fsp3) necessary to disrupt pi-stacking, often resulting in poor aqueous solubility and high non-specific binding. Attempting to substitute the hydrochloride salt with the free base or trifluoroacetate (TFA) salt of the spirocycle introduces severe handling issues; the free base is highly hygroscopic and prone to degradation, while TFA salts can release reactive trifluoroacetamide byproducts during sensitive amide coupling steps, ruining batch reproducibility [2].
Replacing a standard piperidine ring with the 2-azaspiro[3.3]heptane core significantly reduces vulnerability to enzymatic oxidation. The spirocyclic architecture lacks the easily accessible alpha-protons found in piperidines, leading to a measurable drop in intrinsic clearance (CL_int) in human liver microsomes, thereby extending the half-life of downstream derivatives [1].
| Evidence Dimension | Intrinsic Clearance (CL_int) |
| Target Compound Data | Reduced CL_int (<40 µL/min/mg) |
| Comparator Or Baseline | Piperidine core (>100 µL/min/mg) |
| Quantified Difference | >50% reduction in metabolic clearance |
| Conditions | Human liver microsomes (HLM) assay |
Lower intrinsic clearance directly translates to improved pharmacokinetic profiles, making this building block essential for lead optimization.
Despite the addition of carbon atoms compared to simple six-membered heterocycles, the incorporation of the 2-azaspiro[3.3]heptane scaffold lowers the lipophilicity of the resulting molecule. This counterintuitive effect is driven by altered basicity and dipole moment, which improves aqueous solubility and reduces non-specific binding in lipophilic pockets [1].
| Evidence Dimension | Lipophilicity (logD at pH 7.4) |
| Target Compound Data | Lowered logD profile |
| Comparator Or Baseline | Piperidine / Morpholine scaffolds |
| Quantified Difference | Reduction of up to 1.0 logD unit |
| Conditions | Physiological pH (7.4) partitioning |
Procuring this scaffold allows chemists to dial out excessive lipophilicity in late-stage drug candidates without sacrificing structural integrity.
The 2,6-substitution pattern of the spiro[3.3]heptane system provides a precise 180° linear exit vector, directly mimicking 1,4-piperidines and para-substituted benzenes. However, the 90° dihedral twist between the two cyclobutane rings maximizes the fraction of sp3 carbons (Fsp3), disrupting flat pi-stacking interactions and preventing crystallization-driven insolubility [1].
| Evidence Dimension | Spatial Geometry and Fsp3 |
| Target Compound Data | 180° exit vector, 90° ring twist (Fsp3 = 1.0) |
| Comparator Or Baseline | para-Benzene (Fsp3 = 0) / Piperidine (Fsp3 = 0.83) |
| Quantified Difference | Complete sp3 saturation with identical linear trajectory |
| Conditions | X-ray crystallographic and computational modeling |
This exact geometry allows direct drop-in replacement of flat aromatic rings while instantly improving the 3D complexity of the molecule.
Free base spirocyclic amino acids are prone to hygroscopicity and oxidative degradation, complicating precise molar dosing in parallel synthesis. The hydrochloride salt form of 2-azaspiro[3.3]heptane-6-carboxylic acid ensures a free-flowing solid with high bench stability, enabling highly reproducible amide coupling reactions without the risk of trifluoroacetate (TFA) contamination [1].
| Evidence Dimension | Solid-state stability and handling |
| Target Compound Data | Free-flowing HCl salt, >97% purity retention |
| Comparator Or Baseline | Free base / TFA salt (hygroscopic, TFA-adduct risks) |
| Quantified Difference | Elimination of stoichiometric errors and TFA-capping side reactions |
| Conditions | Ambient benchtop storage and standard peptide coupling workflows |
Procuring the HCl salt guarantees reproducible yields in automated synthesis platforms by preventing moisture-induced weighing errors.
Due to its ability to lower intrinsic clearance and reduce logD, this compound is a highly effective drop-in replacement for piperidine-4-carboxylic acid in late-stage drug candidates suffering from poor metabolic half-lives or excessive lipophilicity [1].
The 180° linear exit vector and 90° dihedral twist make this spirocycle a highly effective rigid spacer for bifunctional degraders (PROTACs). It maintains the necessary distance between the target-binding and E3-ligase-binding domains while preventing the linker from collapsing into folded conformations [2].
Leveraging the stability and precise stoichiometry of the hydrochloride salt, this building block is highly suited for automated solid-phase peptide synthesis (SPPS). It allows the introduction of a rigid, sp3-rich turn or spacer without the risk of TFA-induced side reactions during amide coupling [3].
Irritant